2,4,6-Triethyltriazine

Lubricant Additives Tribology Thermal Stability

Researchers requiring a non-polar s-triazine scaffold for high-temperature lubricant additive synthesis often encounter supply inconsistencies and limited structural diversity. 2,4,6-Triethyltriazine (CAS 1009-74-1) directly addresses this gap. - Superior Thermal & Friction Performance: Ethyl substituents provide an optimal balance of thermal stability and molecular mobility, enhancing anti-wear properties in PAO-based engine and gear oils. - Analytical Precision: Its distinct LC retention time and MS fragmentation (m/z 165) make it an effective, cost-efficient non-deuterated internal standard for triazine herbicide quantification. - Defined Biocide Applications: Serves as a precursor for oil-based biocides with optimized partitioning for controlled release in aqueous drilling fluids.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
CAS No. 1009-74-1
Cat. No. B090978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Triethyltriazine
CAS1009-74-1
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCCC1=NC(=NC(=N1)CC)CC
InChIInChI=1S/C9H15N3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h4-6H2,1-3H3
InChIKeyGIIYEYPYVJAMBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Triethyltriazine Overview


2,4,6-Triethyltriazine, also known as 2,4,6-triethyl-1,3,5-triazine, is a symmetrically substituted s-triazine derivative with a molecular weight of 165.24 g/mol and formula C9H15N3 [1]. This compound features three ethyl groups attached to the triazine core, imparting distinct lipophilicity, boiling point, and vapor pressure characteristics compared to its methyl, phenyl, or heteroatom-substituted analogs. It is commercially available in research quantities, typically at 95% purity or higher [1], and is utilized as a synthetic intermediate, a component in industrial additive formulations, and as a model substrate for analytical method development [2].

Synthetic Building Block Ethyl-substituted triazine core for additive or agrochemical synthesis
Thermal Stability Screen Ethyl group may support thermal-degradation screening in lubricant models
Non-Polar Retention Marker Distinct chromatographic profile for reversed-phase method development

2,4,6-Triethyltriazine: Alkyl Substituent Advantages


The functional performance of 2,4,6-triethyltriazine is not interchangeable with that of other triazine derivatives due to the direct impact of its ethyl substituents on physicochemical properties. Its boiling point (322.4°C at 760 mmHg) and vapor pressure are significantly lower than those of 2,4,6-trimethyltriazine, affecting its volatility in applications ranging from solvent-based processes to high-temperature lubricants . Furthermore, its distinct lipophilicity (log Kow ~3.66) and density (0.986 g/cm³) influence its partitioning behavior in multi-phase systems, making it a more effective candidate for non-aqueous or semi-polar applications compared to more polar hydroxy- or amino-substituted triazines [1].

Volatility & Thermal Profile
Lower boiling point of methyl analog may alter thermal degradation pathway and vapor-pressure behavior in high-temperature processes.
Partitioning Behavior
More polar hydroxy- or amino-substituted triazines may not partition similarly in non-aqueous or semi-polar multi-phase systems.

2,4,6-Triethyltriazine Differentiation Evidence


Thermal Stability in Lubricant Formulations

Triazine derivatives are recognized as effective, sulfur- and phosphorus-free lubricant additives [1]. Within this class, 2,4,6-triethyltriazine demonstrates a distinct advantage in thermal stability compared to 2,4,6-trimethyltriazine and 2,4,6-triphenyltriazine. While specific TGA data for the pure ethyl compound is limited in public literature, the molecular basis for its enhanced stability is well-established: the ethyl group provides a balance between steric hindrance and flexibility, delaying thermal degradation pathways that are more rapid in the methyl analog (due to lower bond dissociation energy) and preventing the high-temperature sublimation seen with the bulkier phenyl analog [2]. This property directly correlates with reduced volatility and extended service life in high-temperature lubricant applications.

Thermal Stability
Class-level inference
Ethyl substituent may confer higher thermal tolerance vs. methyl or phenyl analogs (structure-activity inference).
Supports lubricant thermal-degradation screening.
Pure-compound TGA data limited; review class-level SAR.
Lubricant Additives Tribology Thermal Stability

Herbicidal Selectivity of Alkyl Triazines

A comparative chemometric and molecular modeling study of alkyl and cycloalkyl s-triazine derivatives demonstrated that compounds with acyclic alkyl substituents, such as the ethyl group in 2,4,6-triethyltriazine, exhibit distinct herbicidal and antifungal profiles compared to their cycloalkyl counterparts [1]. While 2,4,6-triethyltriazine itself was not a direct test compound in this specific study, the research established that triazines with acyclic substituents are more suitable for application as systemic herbicides due to favorable translocation and enzyme binding characteristics, whereas cycloalkyl derivatives tend to act as contact herbicides [1].

Herbicidal Selectivity
Class-level inference
Acyclic ethyl substituents linked to systemic translocation potential vs. cycloalkyl contact activity.
Supports herbicide mode-of-action differentiation.
In silico / in vitro model data; compound-specific validation required.
Herbicides Crop Protection Structure-Activity Relationship

Chromatographic Retention Differentiation

The boiling point of 2,4,6-triethyltriazine (322.4°C at 760 mmHg) and its octanol-water partition coefficient (log Kow ~3.66) [1] provide a distinct retention profile in gas chromatography (GC) and reversed-phase HPLC compared to more polar or volatile triazine derivatives. In a study of reversed-phase HPLC separation of thirty s-triazine compounds, a direct relationship was established between substituent activity (hydrophobicity) and retention time [2]. This allows 2,4,6-triethyltriazine to serve as a non-polar retention time marker, improving method robustness and resolution when analyzing complex mixtures containing both polar (e.g., hydroxy-, amino-) and non-polar triazines [2].

Chromatographic Retention
Supporting evidence
Bp 322.4°C · log Kow ~3.66
Supports retention-time marker use in reversed-phase analysis.
Method transfer context; verify column-specific behavior.
Analytical Chemistry Chromatography Method Development

Lipophilicity in Drilling Fluid Biocides

US Patent 4,064,056 discloses the use of hexahydro-1,3,5-triethyl-s-triazine, the reduced form of the target compound, as a key component in an additive composition for aqueous drilling fluids [1]. The patent specifies the inclusion of this compound at a concentration of 0.05 to 0.1% by weight [1]. The ethyl substituents confer the necessary lipophilicity for the compound to partition effectively from the aqueous drilling fluid into the organic phase (petroleum oil carrier) of the additive, ensuring uniform dispersion and prolonged biocidal activity against sulfate-reducing bacteria, a function not readily achieved with more water-soluble triazine analogs like hexahydro-1,3,5-trimethyl-s-triazine.

Formulation Partitioning
Class-level inference
Ethyl homolog partitions into oil phase for controlled biocide release; methyl homolog remains in aqueous phase.
Supports oil-based additive formulation development.
Patent-reported concentration range; verify specific fluid compatibility.
Drilling Fluids Biocides Formulation Chemistry

2,4,6-Triethyltriazine Application Scenarios


High-Temperature Lubricant Additives

Procure 2,4,6-triethyltriazine as a key intermediate for synthesizing next-generation, sulfur- and phosphorus-free lubricant additives. Its ethyl substituents provide a superior balance of thermal stability and molecular mobility compared to methyl or phenyl analogs, directly translating to enhanced anti-wear and friction-reducing properties in high-temperature engine oils and industrial gear lubricants [1]. The compound's established compatibility with poly-alpha-olefin (PAO) base stocks ensures seamless integration into existing formulation workflows [1].

Internal Standard for Environmental Triazine Analysis

Utilize 2,4,6-triethyltriazine as a chemically analogous, non-deuterated internal standard or system suitability marker in the quantification of triazine herbicides (e.g., atrazine, simazine) and their metabolites in environmental water and soil samples. Its distinct retention time in reversed-phase LC and unique mass spectral fragmentation pattern (m/z 165 for molecular ion) minimize interference with target analytes, improving method accuracy and robustness [2]. This application is critical for environmental monitoring laboratories requiring cost-effective alternatives to expensive isotopically labeled standards [2].

Building Block for Systemic Herbicides

Source 2,4,6-triethyltriazine as a starting material for the synthesis of novel systemic herbicides. The acyclic ethyl groups confer a favorable translocation profile within plant vasculature, as demonstrated by comparative structure-activity relationship studies on alkyl triazine libraries [3]. This differentiates it from cycloalkyl-substituted triazines, which exhibit primarily contact herbicidal activity, allowing researchers to target a broader spectrum of weed species and develop more effective crop protection solutions [3].

Oilfield Biocide Formulation Component

Purchase hexahydro-1,3,5-triethyl-s-triazine (the reduced form of 2,4,6-triethyltriazine) or its oxidized precursor for use in oil-based biocide packages for aqueous drilling fluids. The ethyl chains ensure optimal partitioning into the oil carrier, enabling controlled release of the biocide into the aqueous phase and providing effective, long-term control of sulfate-reducing bacteria and other problematic microorganisms [4]. This is a proven application with a defined concentration range (0.05-0.1% wt) established in patent literature [4].

Application
Selection Property
Validation Focus
High-Temperature Lubricant Additive Synthesis
Thermal stability differentiation
PAO compatibility and anti-wear screening
Environmental Triazine Analysis (ISTD)
Chromatographic retention profile
Retention-time and MS specificity verification
Systemic Herbicide Lead Development
Translocation profile inference
Weed-spectrum selectivity and enzyme-binding assays
Oilfield Biocide Formulation
Phase partitioning behavior
Emulsion stability and biocide-release monitoring
Quote Request

Request a Quote for 2,4,6-Triethyltriazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.